molecular formula C17H19NO4S B11802909 2-(5-(Ethylthio)-1-methyl-4-(3-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid

2-(5-(Ethylthio)-1-methyl-4-(3-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid

Cat. No.: B11802909
M. Wt: 333.4 g/mol
InChI Key: BNIBYPFYUXZINS-UHFFFAOYSA-N
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Description

2-(5-(Ethylthio)-1-methyl-4-(3-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid is a complex organic compound with a unique structure that includes a pyrrole ring, an ethylthio group, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Ethylthio)-1-methyl-4-(3-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and an appropriate leaving group.

    Attachment of the Methylbenzoyl Group: The methylbenzoyl group can be attached through a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final step involves the coupling of the pyrrole derivative with the acetic acid moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Ethylthio)-1-methyl-4-(3-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(5-(Ethylthio)-1-methyl-4-(3-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-(Ethylthio)-1-methyl-4-(3-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid involves its interaction with specific molecular targets. The ethylthio group and the pyrrole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, which also have sulfur and nitrogen atoms in a five-membered ring.

    Imidazoles: Compounds with a five-membered ring containing two nitrogen atoms.

    Oxazoles: Compounds with a five-membered ring containing one oxygen and one nitrogen atom.

Uniqueness

2-(5-(Ethylthio)-1-methyl-4-(3-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of the ethylthio group, the pyrrole ring, and the methylbenzoyl group provides a distinct set of properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-ethylsulfanyl-1-methyl-3-(3-methylbenzoyl)-5-oxo-2H-pyrrol-4-yl]acetic acid

InChI

InChI=1S/C17H19NO4S/c1-4-23-17-14(12(9-13(19)20)16(22)18(17)3)15(21)11-7-5-6-10(2)8-11/h5-8,17H,4,9H2,1-3H3,(H,19,20)

InChI Key

BNIBYPFYUXZINS-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(=C(C(=O)N1C)CC(=O)O)C(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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